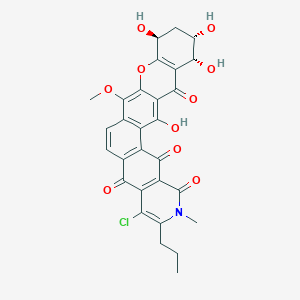

Kibdelone A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kibdelone A is a bioactive heterocyclic polyketide produced by a rare soil actinomycete, Kibdelosporangium sp (MST-108465)This compound is known for its significant antibacterial and nematocidal activity .

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of Kibdelone A has been accomplished using several key steps:

- A one-pot oxa-Michael/Friedel-Crafts process to access the first simplified DEF ring analogues of the kibdelones .

In (III)-catalyzed arylation: of a heterocyclic quinone monoketal.

Iodine-mediated oxidative photochemical electrocyclization: for constructing the ABCD ring moiety.

Enzymatic dihydroxylation: of methyl 2-halobenzoate substrates for synthesizing activated 2-halo-cyclohexene F-ring fragments.

Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily synthesized in research laboratories for scientific studies.

化学反応の分析

Types of Reactions: Kibdelone A undergoes various chemical reactions, including:

Oxidation: Air oxidation and quinone/hydroquinone redox transformations.

Reduction: Reduction using sodium dithionite.

Substitution: Halo-Michael aldol reactions

Common Reagents and Conditions:

Oxidation: FeCl3 as an oxidant.

Reduction: Sodium dithionite in deuterated dimethyl sulfoxide.

Substitution: Iodine and other halogenating agents

Major Products Formed:

Oxidation: Conversion to kibdelone B and other related compounds.

Reduction: Formation of reduced kibdelone derivatives

科学的研究の応用

Kibdelone A has several scientific research applications:

Chemistry: Used as a model compound for studying complex polyketide synthesis and reaction mechanisms.

Biology: Investigated for its potent cytotoxic effects on human tumor cell lines.

Medicine: Explored as a potential anticancer agent due to its selective cytotoxicity.

作用機序

The exact mechanism of action of Kibdelone A is not fully understood. it is believed to involve:

- Air oxidation and quinone/hydroquinone redox transformations.

- Keto/enol tautomerizations that aromatize ring C via a quinone methide intermediate.

- Selective cytotoxicity against tumor cell lines, possibly related to the presence of the C-7 substituted tetrahydroxanthone pharmacophore .

類似化合物との比較

- Kibdelone B: Similar structure but different stereochemistry and bioactivity.

- Kibdelone C: Shares the hexacyclic tetrahydroxanthone core but differs in the connectivity of the E/F rings.

- Isokibdelone A: An isomer with significantly lower cytotoxic potency .

特性

分子式 |

C29H24ClNO10 |

|---|---|

分子量 |

582.0 g/mol |

IUPAC名 |

(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,12,15,18(23),25-octaene-3,5,10,24-tetrone |

InChI |

InChI=1S/C29H24ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h6-7,12-13,22,32-33,35,37H,4-5,8H2,1-3H3/t12-,13-,22-/m0/s1 |

InChIキー |

VXXQRIDYOXHDCN-MZFXBISCSA-N |

異性体SMILES |

CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl |

正規SMILES |

CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1R,3R,4aR,8R,8aR)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775675.png)

![3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide](/img/structure/B10775679.png)

![(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775681.png)

![methyl (4aS,8aS)-3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775705.png)

![[(1S,2R,4R,5S,6S,8R,9S,13S,16S,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775741.png)

![benzyl N-[1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775747.png)

![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride](/img/structure/B10775755.png)